
5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile is a chemical compound with the molecular formula C13H7N5O2 and a molecular weight of 265.23 g/mol It is known for its unique structure, which combines an indazole ring with a nitro group and a nicotinonitrile moiety
Preparation Methods
The synthesis of 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile typically involves the reaction of 5-nitroindazole with nicotinonitrile under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening purposes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile involves its interaction with specific molecular targets. The nitro group and indazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share the indazole ring structure and exhibit various biological activities, including anti-inflammatory and antimicrobial properties.
Nicotinonitrile derivatives: These compounds contain the nicotinonitrile moiety and are studied for their potential therapeutic applications.
Nitroaromatic compounds: These compounds contain nitro groups and are known for their reactivity and diverse applications in chemistry and biology.
Properties
CAS No. |
1356088-10-2 |
|---|---|
Molecular Formula |
C13H7N5O2 |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
5-(5-nitro-1H-indazol-3-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7N5O2/c14-5-8-3-9(7-15-6-8)13-11-4-10(18(19)20)1-2-12(11)16-17-13/h1-4,6-7H,(H,16,17) |
InChI Key |
XMILHRLEEHVSMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CN=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


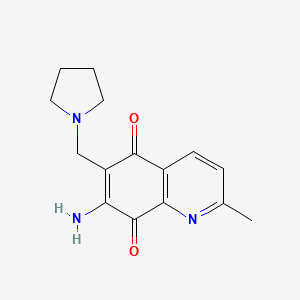

![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)
![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)
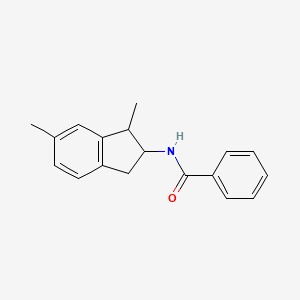

![(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11850244.png)
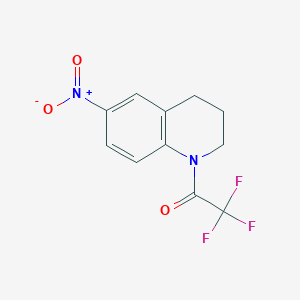
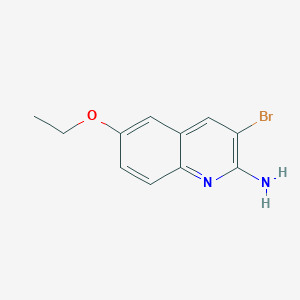
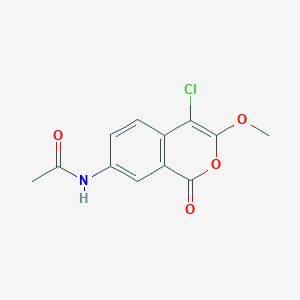
amino}acetic acid](/img/structure/B11850264.png)

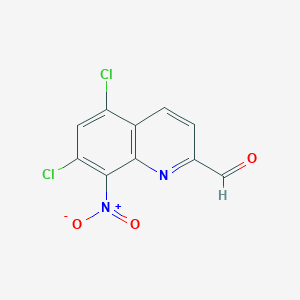
![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
